5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “5-benzyl-8-methoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline” belongs to a class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds generally involves the formation of the quinoline ring system, which can be achieved through several methods, including the Skraup synthesis, the Doebner-Miller reaction, and the Friedländer synthesis . The specific synthesis route for this compound would depend on the starting materials and the desired substitutions on the quinoline ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring system, with a benzyl group at the 5-position, a methoxy group at the 8-position, and a 4-methylphenyl group at the 3-position .Chemical Reactions Analysis
Reactions involving quinoline derivatives often occur at the benzylic position . These can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, quinoline derivatives are aromatic compounds and may exhibit properties such as fluorescence .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-benzyl-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-8-10-19(11-9-17)24-22-16-28(15-18-6-4-3-5-7-18)23-13-12-20(29-2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIJAMPFPJRISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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